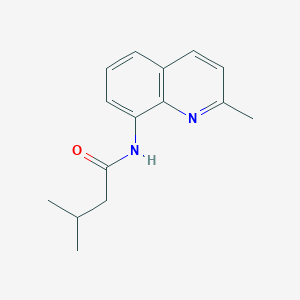![molecular formula C19H21ClN2O3 B243819 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B243819.png)
3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as Cmpd-1 and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
Cmpd-1 works by inhibiting the activity of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation. Inhibition of this enzyme by Cmpd-1 leads to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects
Cmpd-1 has been shown to have various biochemical and physiological effects. Studies have shown that Cmpd-1 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Additionally, Cmpd-1 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cmpd-1 in lab experiments is its high potency and specificity for protein kinase CK2. This makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of using Cmpd-1 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Cmpd-1. One area of interest is the development of new derivatives of Cmpd-1 with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of Cmpd-1 for use in humans. Finally, more research is needed to fully understand the mechanism of action of Cmpd-1 and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Cmpd-1 involves the reaction of 3-chloro-4-methylbenzoic acid with 5-methoxy-2-(4-morpholinyl)aniline in the presence of an activating agent. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Cmpd-1 has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that Cmpd-1 has a strong inhibitory effect on the growth of cancer cells and has the potential to be used as a chemotherapeutic agent. Additionally, Cmpd-1 has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C19H21ClN2O3 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
3-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-3-4-14(11-16(13)20)19(23)21-17-12-15(24-2)5-6-18(17)22-7-9-25-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |
Clave InChI |
WCIKBOKDVWYUCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
